Cas no 171847-70-4 (2-(4-Chlorophenoxy)-1-propanamine)

2-(4-Chlorophenoxy)-1-propanamine is a chlorinated phenoxypropylamine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a chlorophenoxy moiety linked to a propanamine backbone, offering reactivity for further functionalization. The compound may serve as an intermediate in synthesizing bioactive molecules, including CNS-targeting agents or herbicides, due to its aromatic and amine functionalities. Its stability under standard conditions and well-defined physicochemical properties make it suitable for controlled synthetic processes. The presence of the chloro-substituent enhances lipophilicity, potentially improving membrane permeability in drug development. Researchers value this compound for its versatility in constructing more complex molecular architectures.
2-(4-Chlorophenoxy)-1-propanamine structure
171847-70-4 structure
Product Name:2-(4-Chlorophenoxy)-1-propanamine
CAS No:171847-70-4
MF:C9H12ClNO
MW:185.650681495667
MDL:MFCD07374145
CID:1354477
PubChem ID:22688811
Update Time:2025-05-20

2-(4-Chlorophenoxy)-1-propanamine Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Chlorophenoxy)-1-propanamine
    • 2-(4-chlorophenoxy)propan-1-amine
    • CS-0217940
    • EN300-93935
    • 1-[(1-AMINOPROPAN-2-YL)OXY]-4-CHLOROBENZENE
    • AKOS010957991
    • C77969
    • 171847-70-4
    • AB38863
    • 2-(4-Chlorophenoxy)-1-propylamine
    • Z844632498
    • STL218200
    • MDL: MFCD07374145
    • Inchi: 1S/C9H12ClNO/c1-7(6-11)12-9-4-2-8(10)3-5-9/h2-5,7H,6,11H2,1H3
    • InChI Key: UCZNOIBVNALPSU-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)OC(C)CN

Computed Properties

  • Exact Mass: 185.06086
  • Monoisotopic Mass: 185.0607417g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 124
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 277.3±20.0 °C at 760 mmHg
  • Flash Point: 121.5±21.8 °C
  • PSA: 35.25
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

2-(4-Chlorophenoxy)-1-propanamine Security Information

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Additional information on 2-(4-Chlorophenoxy)-1-propanamine

Comprehensive Overview of 2-(4-Chlorophenoxy)-1-propanamine (CAS No. 171847-70-4): Properties, Applications, and Industry Insights

2-(4-Chlorophenoxy)-1-propanamine (CAS No. 171847-70-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This amine derivative, characterized by its 4-chlorophenoxy moiety, exhibits unique physicochemical properties, making it a valuable intermediate in synthetic chemistry. With a molecular formula of C9H12ClNO, this compound is often explored for its potential bioactivity and role in designing novel molecules.

The growing interest in 2-(4-Chlorophenoxy)-1-propanamine aligns with broader trends in sustainable chemistry and precision agriculture. Researchers frequently search for "CAS 171847-70-4 solubility" or "2-(4-Chlorophenoxy)-1-propanamine synthesis," reflecting demand for data-driven applications. Its chlorophenoxy group contributes to its lipophilicity, a critical factor in drug delivery systems and crop protection formulations. Recent studies highlight its utility in optimizing pharmacokinetic profiles of therapeutic agents.

From an industrial perspective, 171847-70-4 is often discussed alongside "green chemistry alternatives" and "high-yield amine reactions." Manufacturers prioritize scalable production methods, such as catalytic amination, to meet regulatory standards while minimizing environmental impact. Analytical techniques like HPLC and GC-MS are essential for quality control, ensuring compliance with international guidelines for intermediates.

The compound’s stability under varying pH conditions makes it a candidate for "targeted molecular design," particularly in addressing challenges like resistance management in agrochemicals. Users also frequently inquire about "2-(4-Chlorophenoxy)-1-propanamine safety data" or "compatibility with polymer matrices," underscoring its multidisciplinary relevance. Innovations in encapsulation technologies further expand its potential in controlled-release applications.

Emerging applications of CAS No. 171847-70-4 include its exploration in material science, where its amine functionality facilitates covalent bonding with nanomaterials. This aligns with the surge in searches for "amine-functionalized surfaces" and "bioactive coatings." As industries shift toward eco-friendly solutions, the compound’s derivatization potential positions it as a versatile building block for next-generation materials.

In summary, 2-(4-Chlorophenoxy)-1-propanamine represents a convergence of innovation and practicality. Its role in advancing structure-activity relationship studies and sustainable industrial processes ensures its continued relevance. By addressing key search queries and integrating cutting-edge research, this overview highlights the compound’s multifaceted significance across scientific domains.

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